molecular formula C24H32N2O6S B2417888 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921907-72-4

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2417888
CAS No.: 921907-72-4
M. Wt: 476.59
InChI Key: APLAJFVCCHJGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O6S and its molecular weight is 476.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-16(2)11-12-26-19-9-7-17(13-21(19)32-15-24(3,4)23(26)27)25-33(28,29)22-14-18(30-5)8-10-20(22)31-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLAJFVCCHJGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including:

  • Stepwise functionalization of the benzoxazepine core followed by sulfonamide coupling .
  • Use of continuous flow reactors to enhance control over exothermic intermediates and reduce side reactions .
  • Catalyst optimization (e.g., triethylamine for deprotonation) and solvent selection (dichloromethane or ethanol) to stabilize reactive intermediates .
  • Purification via HPLC or recrystallization to achieve >95% purity, confirmed by NMR and mass spectrometry .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Methodological approaches include:

  • 1H/13C NMR spectroscopy to verify substituent positions on the benzoxazepine ring and sulfonamide group .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the tetrahydrobenzooxazepine core .

Q. What analytical techniques are critical for monitoring purity and stability?

  • Reverse-phase HPLC with UV detection at 254 nm to track degradation products .
  • Accelerated stability studies under varying pH (2–9) and temperature (4–40°C) to assess shelf-life .
  • Thermogravimetric analysis (TGA) for thermal stability profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Synthesize structural analogs with modified substituents (e.g., replacing isopentyl with allyl or ethyl groups) to evaluate steric/electronic effects .
  • Use in vitro bioassays (e.g., enzyme inhibition kinetics) paired with molecular docking to correlate substituent changes with target binding affinity .
  • Compare logP values (via shake-flask method) to assess hydrophobicity’s impact on membrane permeability .

Q. How should researchers address contradictions in reported biological activity data?

  • Perform dose-response validation across multiple cell lines or enzymatic assays to rule out cell-type-specific effects .
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
  • Cross-reference with knockout models (e.g., CRISPR-Cas9) to confirm on-target vs. off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational flexibility of the benzoxazepine core in binding pockets .
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes for sulfonamide-modified analogs .
  • Pharmacophore mapping (e.g., Schrödinger Phase) to identify critical hydrogen-bonding motifs .

Q. How can researchers elucidate the mechanism of action in complex biological systems?

  • Chemical proteomics (e.g., activity-based protein profiling) to identify off-target interactions .
  • Cryo-EM or co-crystallization with target proteins (e.g., kinases) to resolve binding modes .
  • Metabolomic profiling (LC-MS/MS) to trace downstream metabolic perturbations .

Q. What methods optimize solubility for in vivo studies?

  • Co-solvent systems (e.g., PEG-400/water) for preclinical formulations .
  • Amorphous solid dispersion via spray-drying to enhance bioavailability .
  • pH-solubility profiling to identify optimal buffering conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.